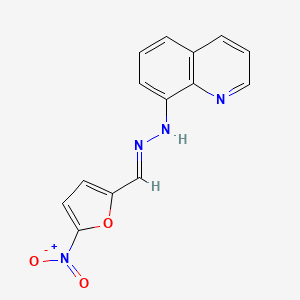
N'-butyryl-3-methylbenzohydrazide
Übersicht
Beschreibung
N'-butyryl-3-methylbenzohydrazide (BMH) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMH is a derivative of benzohydrazide and is commonly used as a reagent for the detection of carbonyl compounds. In
Wissenschaftliche Forschungsanwendungen
N'-butyryl-3-methylbenzohydrazide has found several applications in scientific research. It is commonly used as a reagent for the detection of carbonyl compounds in various samples. This compound reacts with carbonyl compounds to form a yellow-colored product, which can be easily detected by UV-Vis spectroscopy. This reaction has been used for the quantification of carbonyl compounds in biological samples such as plasma and urine.
This compound has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound reacts with ROS to form a fluorescent product, which can be visualized under a fluorescence microscope. This method has been used to study the role of ROS in various biological processes such as aging, cancer, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N'-butyryl-3-methylbenzohydrazide is not well understood. However, it is believed that this compound reacts with carbonyl compounds and ROS through nucleophilic addition reactions. The resulting products can then be detected by various spectroscopic and imaging techniques.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound is a reactive compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-butyryl-3-methylbenzohydrazide is its high sensitivity for the detection of carbonyl compounds and ROS. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of this compound is its reactivity, which can lead to false-positive results if not handled properly. This compound also has a relatively short half-life, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N'-butyryl-3-methylbenzohydrazide in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other reactive species such as nitrogen species and sulfur species. Another area of interest is the use of this compound for the detection of carbonyl compounds and ROS in vivo. This would require the development of new imaging techniques that can detect this compound in living organisms.
In conclusion, this compound is a chemical compound that has found several applications in scientific research. Its high sensitivity for the detection of carbonyl compounds and ROS makes it a valuable reagent for various experiments. However, its reactivity and short half-life should be taken into consideration when using it in lab experiments. There are several future directions for the use of this compound in scientific research, which could lead to the development of new imaging techniques and fluorescent probes for the detection of other reactive species.
Eigenschaften
IUPAC Name |
N'-butanoyl-3-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-5-11(15)13-14-12(16)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDYKICNQNBKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872397.png)
![2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3872399.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3872423.png)
![N-[2-(4-biphenylyl)-2-oxoethyl]benzamide](/img/structure/B3872427.png)
![methyl 4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B3872428.png)


![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B3872465.png)
![4-{[3-(5-nitro-2-furyl)-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872471.png)